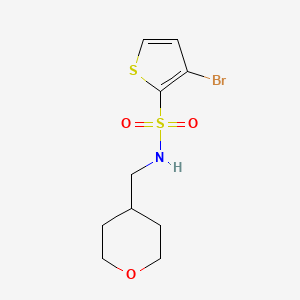![molecular formula C15H20N2O4 B7555251 (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid, also known as MAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAP is a derivative of the amino acid glutamate and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA).
作用機序
The exact mechanism of action of (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid is not fully understood, but it is believed to act as a partial agonist at the GABA-B receptor. This receptor is involved in the regulation of neurotransmitter release and neuronal excitability. By acting as a partial agonist, (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid can modulate the activity of the GABA-B receptor and potentially reduce neuronal excitability, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid can reduce seizure activity in animal models of epilepsy and has anxiolytic and antidepressant effects in rodents. It has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid in lab experiments is its stability and solubility in water. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in certain experiments.
将来の方向性
There are several future directions for research on (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid. One area of interest is its potential as a treatment for epilepsy, anxiety, and depression in humans. It may also have potential as an analgesic and anti-inflammatory agent for the treatment of chronic pain. Additionally, further research is needed to fully understand its mechanism of action and how it can be optimized for therapeutic use.
合成法
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid can be synthesized through a multi-step process that involves the condensation of 2-methylphenylacetic acid with N-Boc-L-alanine, followed by the removal of the Boc protecting group and the formation of the amide bond between the two amino acids. The final step involves the deprotection of the amino group to yield (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid.
科学的研究の応用
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression. It has also been studied for its potential as an analgesic and anti-inflammatory agent. In addition, (2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid has been investigated for its role in enhancing cognitive function and memory.
特性
IUPAC Name |
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-10-4-2-3-5-11(10)6-9-14(19)17-12(15(20)21)7-8-13(16)18/h2-5,12H,6-9H2,1H3,(H2,16,18)(H,17,19)(H,20,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZRQXRQZIIMNY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)

![2-[1-[(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-3-yl]ethanol](/img/structure/B7555199.png)

![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)

![2-[4-(3-Methylphenyl)butan-2-ylamino]cyclohexan-1-ol](/img/structure/B7555240.png)

![[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)
![(2S)-5-amino-2-[3-(3-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555250.png)

![7-(2-methoxyethyl)-3-methyl-8-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B7555266.png)
![3-[Ethyl-(1-methylimidazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7555267.png)
